

Application Notes and Protocols: Angelic Anhydride Acylation of Alcohols

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Compound of Interest

Compound Name: *Angelic Anhydride*

Cat. No.: *B592597*

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Introduction

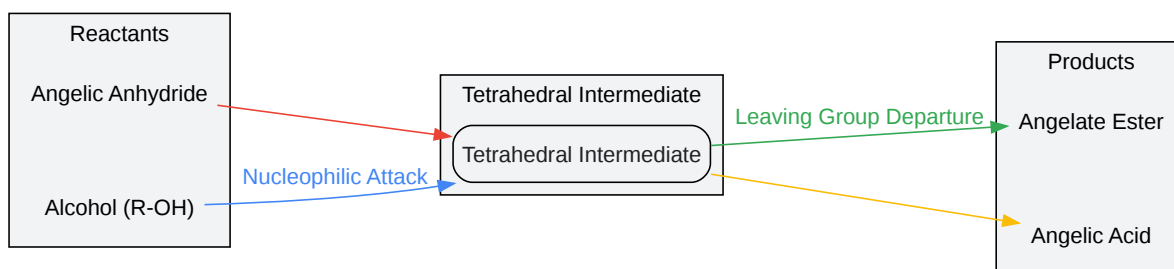
Acylation of alcohols is a fundamental transformation in organic synthesis, crucial for the protection of hydroxyl groups and the synthesis of ester-containing molecules with applications in pharmaceuticals, fragrances, and materials science. **Angelic anhydride**, the anhydride of angelic acid ((Z)-2-methyl-2-butenoic acid), is a reactive acylating agent that can be used to introduce the angeloyl group into various molecules. The angelate ester moiety is found in a number of natural products and pharmacologically active compounds, making this reagent a valuable tool in medicinal chemistry and drug development.

This document provides a detailed protocol for the acylation of alcohols using **angelic anhydride**. The information is based on established procedures for acylation with other acid anhydrides, adapted for the specific use of **angelic anhydride**.^{[1][2][3][4][5]}

Reaction Mechanism

The acylation of an alcohol with **angelic anhydride** proceeds via a nucleophilic acyl substitution mechanism. The alcohol, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the **angelic anhydride**. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of angelic acid as a leaving group and forming the desired angelate ester. The reaction is often catalyzed by a base, such as

pyridine or 4-(dimethylamino)pyridine (DMAP), which activates the alcohol and neutralizes the angelic acid byproduct.



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Caption: Nucleophilic acyl substitution mechanism for **angelical anhydride** acylation.

Experimental Protocols

General Protocol for the Acylation of a Primary Alcohol with **Angelical Anhydride**

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- Primary alcohol
- **Angelical Anhydride** (CAS 94487-74-8)
- 4-(Dimethylamino)pyridine (DMAP) or other suitable base/catalyst
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv).
- Dissolve the alcohol in anhydrous dichloromethane (5-10 mL per mmol of alcohol).
- Add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 equiv).
- Cool the solution to 0 °C in an ice bath.
- **Addition of Angelic Anhydride:** In a separate flask, dissolve **angelic anhydride** (1.2-1.5 equiv) in a minimal amount of anhydrous dichloromethane.
- Add the **angelic anhydride** solution dropwise to the stirring alcohol solution at 0 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining anhydride and the angelic acid byproduct.
- Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure angelate ester.

Data Presentation

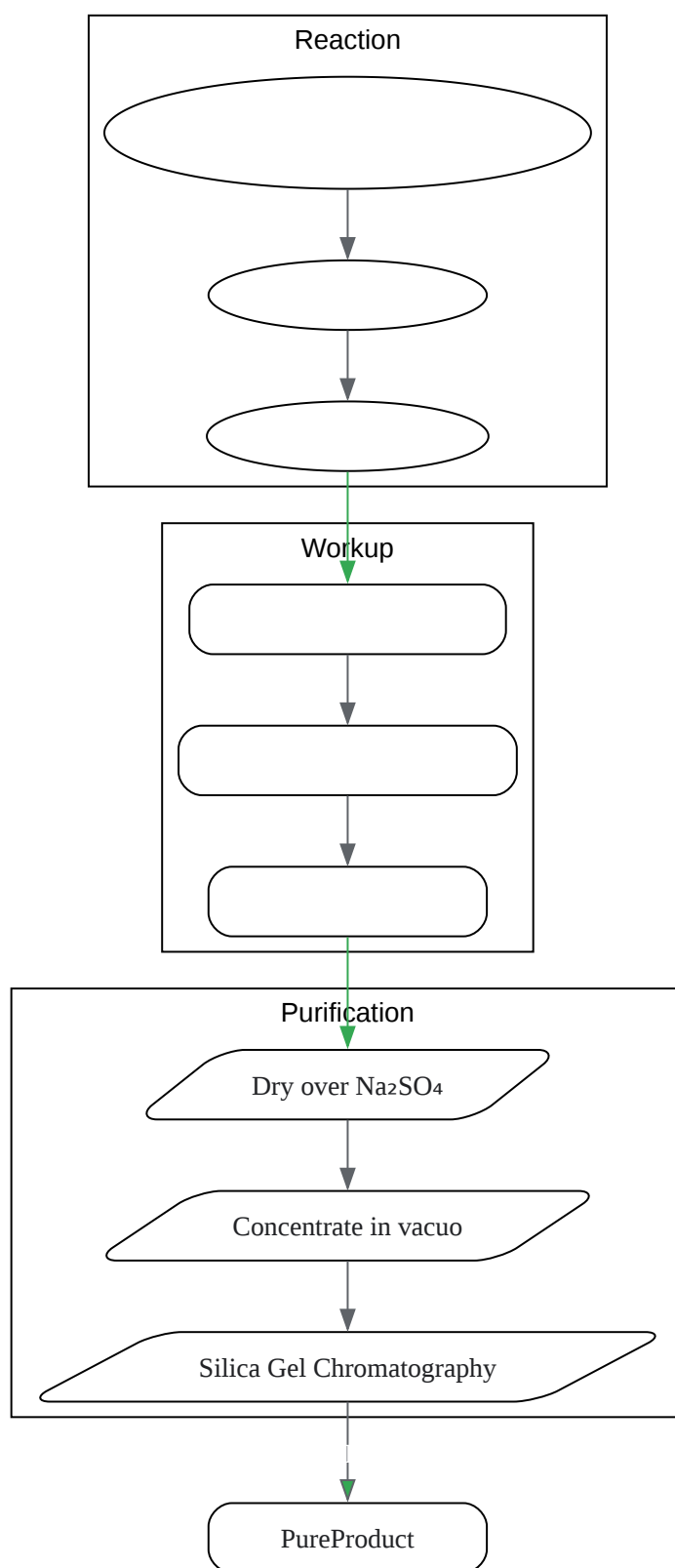
The following table summarizes representative yields for the acylation of various alcohols with acid anhydrides under different catalytic conditions. While specific data for **angelic anhydride** is limited, these examples provide a general expectation of reactivity and yields.

Alcohol Substrate	Acylating Agent	Catalyst (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)
Benzyl Alcohol	Acetic Anhydride	DMAP (5)	DCM	RT	2	95
1-Octanol	Acetic Anhydride	Bi(OTf) ₃ (1)	CH ₂ Cl ₂	RT	0.5	98
Geraniol	Acetic Anhydride	None	None	60	7	>99
Phenol	Acetic Anhydride	NaHCO ₃	Toluene	RT	24	>99
tert-Butanol	Pivalic Anhydride	Bi(OTf) ₃ (5)	CH ₂ Cl ₂	RT	2	91

Note: This data is representative of general acylation reactions and should be used as a guideline. Actual yields with **angelic anhydride** may vary depending on the substrate and reaction conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the **angelic anhydride** acylation of an alcohol, from reaction setup to the isolation of the pure product.



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Caption: General experimental workflow for **angelic anhydride** acylation.

Safety and Handling

Angelic anhydride is expected to be corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store under an inert atmosphere and protect from moisture to prevent hydrolysis.

Disclaimer: The provided protocols are based on general procedures for acylation reactions with acid anhydrides and are intended as a starting point for the acylation of alcohols with **angelic anhydride**. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity. Always consult relevant safety data sheets (SDS) before handling any chemicals.

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